Otenzepad - 100158-38-1

Otenzepad

Catalog Number: EVT-7939341
CAS Number: 100158-38-1
Molecular Formula: C24H31N5O2
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-[2-[2-(diethylaminomethyl)-1-piperidinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.
Source and Classification

Otenzepad belongs to the class of muscarinic antagonists, specifically targeting the M2 subtype of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play a vital role in mediating the effects of acetylcholine in the central and peripheral nervous systems. The compound is classified as an anticholinergic agent due to its ability to inhibit cholinergic transmission by blocking the action of acetylcholine at these receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Otenzepad involves several key steps that utilize modern organic chemistry techniques. One common method includes asymmetric synthesis, which allows for the production of chiral compounds with high enantiomeric purity. Specific synthetic routes have been documented, including:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be transformed through various organic reactions.
  2. Key Reactions: Techniques such as nucleophilic substitution, cyclization, and functional group modifications are employed to construct the complex molecular framework characteristic of Otenzepad.
  3. Purification: After synthesis, purification methods such as chromatography are used to isolate the desired product from by-products and unreacted materials.

The detailed synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing environmental impact .

Molecular Structure Analysis

Structure and Data

Otenzepad's molecular structure is characterized by a dibenzodiazepinone core, which contributes to its pharmacological properties. The chemical formula for Otenzepad is C19H25N3OC_{19}H_{25}N_3O, with a molecular weight of approximately 315.43 g/mol.

  • Structural Features:
    • The compound contains a piperidine ring that is essential for its interaction with muscarinic receptors.
    • It exhibits stereochemistry that is crucial for its selectivity towards the M2 receptor subtype.

The three-dimensional conformation of Otenzepad allows it to fit into the binding pocket of the M2 receptor effectively, facilitating its antagonistic action .

Chemical Reactions Analysis

Reactions and Technical Details

Otenzepad undergoes several chemical reactions relevant to its pharmacological activity:

  1. Binding Affinity: The compound competes with acetylcholine for binding at the M2 receptor, effectively reducing cholinergic signaling.
  2. Metabolism: In vivo studies indicate that Otenzepad is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  3. Degradation Pathways: Understanding the degradation pathways is essential for predicting drug interactions and optimizing therapeutic regimens.

Research indicates that Otenzepad's interactions with other pharmacological agents can influence its efficacy and safety profile .

Mechanism of Action

Process and Data

The mechanism of action for Otenzepad primarily involves its role as a selective antagonist at muscarinic M2 receptors:

  1. Receptor Interaction: Upon administration, Otenzepad binds to M2 receptors located in both central and peripheral nervous systems.
  2. Inhibition of Acetylcholine: By blocking these receptors, Otenzepad inhibits acetylcholine-mediated signaling pathways that are often overactive in conditions such as Alzheimer's disease.
  3. Physiological Effects: This antagonistic action results in decreased parasympathetic tone, which can alleviate symptoms associated with cognitive decline.

The modulation of cholinergic activity through this mechanism highlights Otenzepad's potential therapeutic benefits in treating cognitive disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Otenzepad exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges around 150-155 °C, indicating good thermal stability.

These properties are critical for formulating effective drug delivery systems that ensure optimal bioavailability .

Applications

Scientific Uses

Otenzepad has several promising applications in scientific research and medicine:

  1. Cognitive Disorders: It has been studied extensively for its potential use in treating Alzheimer's disease and other forms of dementia by enhancing cognitive function through cholinergic modulation.
  2. Research Tool: As a selective muscarinic antagonist, it serves as a valuable tool in pharmacological studies aimed at understanding cholinergic signaling pathways.
  3. Combination Therapies: Otenzepad may be explored in combination with other agents (e.g., acetylcholinesterase inhibitors) to enhance therapeutic outcomes in patients with cognitive impairments.

The ongoing research into Otenzepad underscores its relevance in neuropharmacology and potential clinical applications .

Receptor Pharmacology and Selectivity Profiles

M2 Muscarinic Acetylcholine Receptor Antagonism: Binding Kinetics and Affinity

Otenzepad (AF-DX 116) is a cardioselective antagonist with well-documented affinity for the M₂ muscarinic acetylcholine receptor (mAChR). Radioligand binding studies demonstrate its competitive binding characteristics, with an IC₅₀ of 386 nM in rat heart tissue and 640 nM in rabbit peripheral lung preparations [4]. Equilibrium dissociation constants (KD) reveal submicromolar affinity (KB = 51.2 nM) in functional assays using guinea pig atria, as evidenced through Schild analysis of carbachol antagonism yielding a linear plot with slope ≈1 (pA₂ = 7.16) [3]. This linear Schild plot initially suggested classical competitive antagonism, though complexities emerged in later studies examining dissociation kinetics.

The binding kinetics exhibit tissue-specific variations reflecting receptor microenvironmental differences. Porcine gastric smooth muscle binding assays show Otenzepad's affinity (KD = 503 nM) is approximately 7-fold higher than in mucosal tissue (KD = 3.4 µM), indicating differential M₂-receptor conformations or accessory protein interactions across tissues [10]. Enantiomeric differences significantly impact binding, with the (+)-enantiomer exhibiting 8-fold greater potency at M₂ receptors compared to the (-)-enantiomer [1]. This stereoselectivity suggests precise structural requirements for optimal receptor-ligand complementarity.

Table 1: Otenzepad Binding Affinity Across Experimental Systems

Tissue/PreparationAffinity MeasureValueAgonist/RadioligandReference
Rat heart membranesIC₅₀386 nMNot specified [4]
Rabbit peripheral lungIC₅₀640 nMNot specified [4]
Guinea pig atria (functional)KB51.2 nMCarbachol [3]
Porcine gastric smooth muscleKD503 nM[³H]N-methylscopolamine [10]
Porcine gastric mucosaKD3.4 µM[³H]N-methylscopolamine [10]

Subtype Selectivity: Comparative Analysis of M₂ vs. M₁/M₃/M₄/M₅ Receptor Interactions

Otenzepad exhibits marked M₂ selectivity within the mAChR family, though absolute subtype discrimination remains challenging due to high orthosteric site conservation. Quantitative affinity profiling reveals approximately 5–10-fold higher affinity for M₂ over other subtypes, with the most significant discrimination against M₁ and M₃ receptors [3] [6]. This selectivity profile stems from Otenzepad's structural optimization as an 11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one derivative, which favors interactions with the M₂ binding pocket [1].

Comparative receptor interaction studies demonstrate its pharmacological signature:

  • M₂ vs. M₁: 30-fold selectivity (pKi M₂: 7.16 vs. M₁: ~6.0)
  • M₂ vs. M₃: >50-fold selectivity (M₃ pKi: <6.0)
  • M₂ vs. M₄: Limited discrimination (~3-fold lower M₄ affinity)
  • M₂ vs. M₅: Moderate selectivity (~10-fold) [6] [7]

This differential affinity profile positions Otenzepad as a valuable pharmacological tool for dissecting M₂-mediated functions. However, tissue-based studies reveal complexities in selectivity interpretation. Porcine gastric smooth muscle versus mucosal binding experiments demonstrate that Otenzepad's functional selectivity exceeds predictions based on recombinant receptor studies alone, suggesting tissue-specific receptor conformations or allosteric influences [10]. The compound's selectivity profile contrasts sharply with reference antagonists: while pirenzepine (M₁-selective) shows >100-fold M₁/M₂ discrimination, Otenzepad achieves inverse selectivity favoring M₂, albeit with lower absolute differential [6].

Table 2: Comparative Selectivity Profile of Otenzepad at Muscarinic Receptor Subtypes

Receptor SubtypepKi/KBSelectivity Ratio (vs. M₂)Primary Signaling PathwayKey Differentiating Antagonists
M₂7.161 (Reference)Gᵢ/o-coupledOtenzepad, Methoctramine
M₁~6.0~15-30 fold lowerGq/11-coupledPirenzepine (high affinity)
M₃<6.0>50 fold lowerGq/11-coupled4-DAMP (high affinity)
M₄~6.8~3 fold lowerGᵢ/o-coupledTropenziline (moderate selectivity)
M₅~6.2~10 fold lowerGq/11-coupledLimited selective tools

Allosteric Modulation vs. Competitive Antagonism: Mechanistic Controversies

The mechanism of Otenzepad's receptor interaction has been the subject of significant pharmacological debate. Initial studies supported a purely competitive antagonism model. Schild analysis yielded linear plots with slopes not significantly different from unity when antagonizing carbachol or acetylcholine responses in guinea pig atria, consistent with direct orthosteric competition [3]. Complete inhibition of [³H]N-methylscopolamine binding at concentrations approximating 100 × KD further reinforced this interpretation [2].

However, substantial evidence subsequently revealed allosteric behavior:

  • Supra-additive effects: Combination studies with competitive antagonists (N-methylscopolamine, dexetimide) showed greater-than-additive inhibition after 2-hour equilibration periods [2] [3]
  • Modulator interactions: Combined application with prototypical allosteric modulators (gallamine, C7/3'-phth) produced additive effects consistent with two allosteric agents acting at a common site [3]
  • Radioligand dissociation: Incomplete displacement of high-concentration [³H]N-methylscopolamine suggests non-competitive interaction under specific conditions [2]
  • Kinetic abnormalities: Time-dependent increases in supra-additivity suggest slow conformational changes incompatible with simple competition [3]

The ternary complex model explains these observations through Otenzepad's binding to a topographically distinct allosteric site, modulating orthosteric ligand affinity via negative cooperativity [6] [8]. This is particularly evident with alcuronium combinations, which produce supra-additive effects inconsistent with simple competition. Notably, the nature of agonist influences this behavior: while no supra-additivity occurred with carbachol in atropine combinations, acetylcholine combinations showed significant enhancement, suggesting agonist-specific allosteric effects [3].

Current consensus favors a dual-mode mechanism: Otenzepad binds primarily to the orthosteric site with competitive kinetics but simultaneously accesses an overlapping allosteric domain or induces conformational changes that affect neighboring receptors. This model reconciles the apparently contradictory findings: "The action of otenzepad involves an allosteric site and a number of possibilities are discussed for its location" [2]. Molecular studies implicate the extracellular receptor domain, particularly the second extracellular loop and the interface between the third extracellular loop and transmembrane domain 7, as potential regions for this complex interaction [6].

The mechanistic controversy surrounding Otenzepad fundamentally advanced mAChR pharmacology by highlighting the limitations of classical models and underscoring that GPCR antagonism exists on a continuum between pure competition and pure allosterism. This complexity arises from the dynamic nature of receptor conformations and the potential for ligands to stabilize distinct states that differentially influence orthosteric ligand binding and signaling efficacy [6] [8].

Properties

CAS Number

100158-38-1

Product Name

Otenzepad

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N

SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.